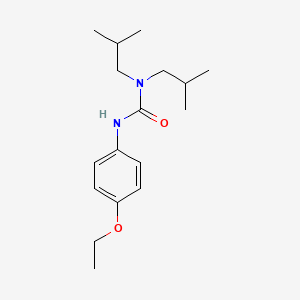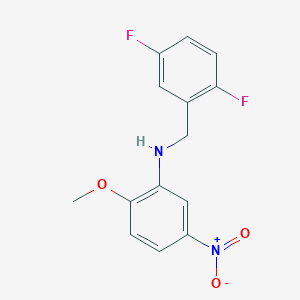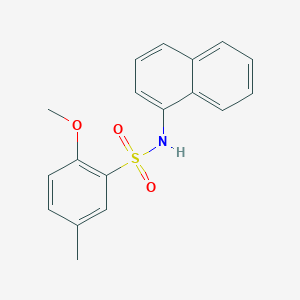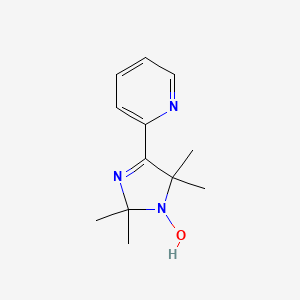
N'-(4-ethoxyphenyl)-N,N-diisobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N,N-diisobutylurea, also known as A771726, is a chemical compound that belongs to the family of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. A771726 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
作用机制
N'-(4-ethoxyphenyl)-N,N-diisobutylurea exerts its therapeutic effects by inhibiting DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of T and B lymphocytes, which play a crucial role in the immune response. By inhibiting DHODH, N'-(4-ethoxyphenyl)-N,N-diisobutylurea suppresses the proliferation of lymphocytes, leading to immunosuppression. This mechanism of action makes N'-(4-ethoxyphenyl)-N,N-diisobutylurea a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been shown to have potent immunosuppressive effects in vitro and in vivo. It has been demonstrated to inhibit the proliferation of T and B lymphocytes, reduce the production of pro-inflammatory cytokines, and induce apoptosis in activated lymphocytes. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been shown to have anti-inflammatory effects by reducing the infiltration of immune cells into inflamed tissues.
实验室实验的优点和局限性
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it an ideal tool for studying the de novo pyrimidine biosynthesis pathway. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N'-(4-ethoxyphenyl)-N,N-diisobutylurea has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. This can pose a challenge for in vitro experiments that require the compound to be dissolved in a solvent.
未来方向
There are several future directions for the research on N'-(4-ethoxyphenyl)-N,N-diisobutylurea. One potential application is in the treatment of autoimmune diseases. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of cancer. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been shown to have anti-tumor effects in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Additionally, the mechanism of action of N'-(4-ethoxyphenyl)-N,N-diisobutylurea is not fully understood, and further studies are needed to elucidate its effects on the immune system.
合成方法
The synthesis of N'-(4-ethoxyphenyl)-N,N-diisobutylurea involves the reaction of 4-ethoxyaniline with isobutyl isocyanate in the presence of a base. The resulting product is then treated with phosphorus oxychloride to yield the final product. The synthesis of N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been reported in various scientific journals and has been optimized to yield high purity and yield.
科学研究应用
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory bowel disease.
属性
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-6-21-16-9-7-15(8-10-16)18-17(20)19(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNSQFPUHMBXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N,N-diisobutylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)


![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

